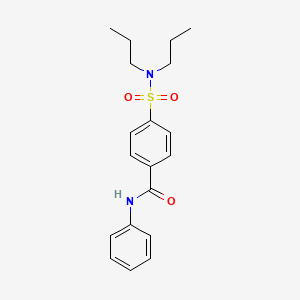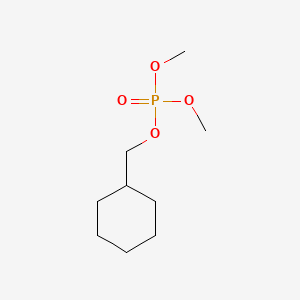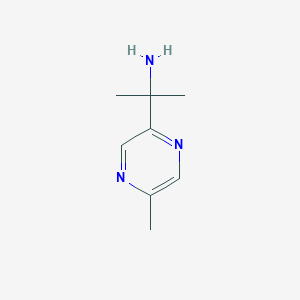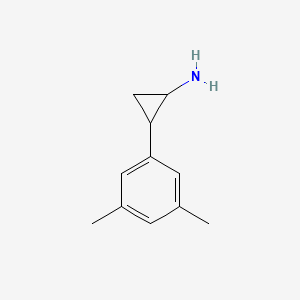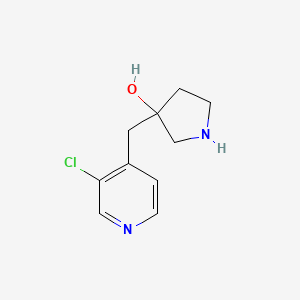
3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound features a pyrrolidine ring substituted with a chloropyridinylmethyl group and a hydroxyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.
化学反応の分析
Types of Reactions
3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: This compound has a similar structure but with a different position of the chlorine atom on the pyridine ring.
Pyrrolidine derivatives: Other pyrrolidine-based compounds, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and are used in similar applications.
Uniqueness
3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific reactivity and biological activity are required .
特性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
3-[(3-chloropyridin-4-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H13ClN2O/c11-9-6-12-3-1-8(9)5-10(14)2-4-13-7-10/h1,3,6,13-14H,2,4-5,7H2 |
InChIキー |
IWFCYESYYJZLLE-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CC2=C(C=NC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15319499.png)
![tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
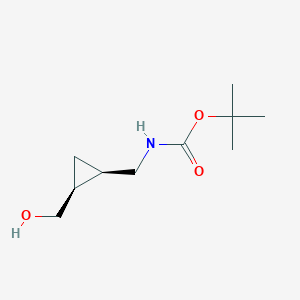
![[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B15319512.png)
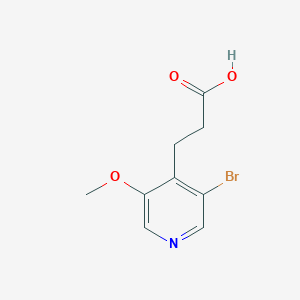
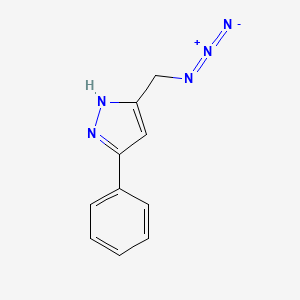
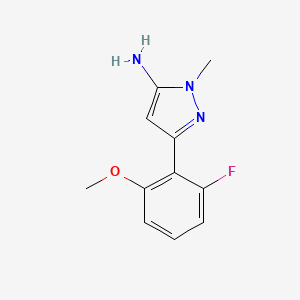
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
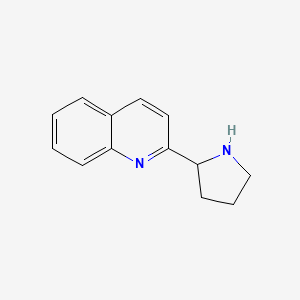
![tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate](/img/structure/B15319563.png)
